Cas no 2248353-79-7 (Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate)
Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6508783
- Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate
- 2248353-79-7
-
- Inchi: 1S/C10H16N2O2S/c1-7-6-15-9(12-7)11-5-8(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
- InChI Key: UTDDNFXERKOWRT-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1NCC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 228.09324893g/mol
- Monoisotopic Mass: 228.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 79.5Ų
Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508783-0.05g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 0.05g |
$455.0 | 2025-03-14 | |
| Enamine | EN300-6508783-0.1g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 0.1g |
$476.0 | 2025-03-14 | |
| Enamine | EN300-6508783-0.25g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 0.25g |
$498.0 | 2025-03-14 | |
| Enamine | EN300-6508783-0.5g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 0.5g |
$520.0 | 2025-03-14 | |
| Enamine | EN300-6508783-1.0g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 1.0g |
$541.0 | 2025-03-14 | |
| Enamine | EN300-6508783-2.5g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-14 | |
| Enamine | EN300-6508783-5.0g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-14 | |
| Enamine | EN300-6508783-10.0g |
tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
2248353-79-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-14 |
Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate
Comprehensive Overview of Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate (CAS No. 2248353-79-7)
Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate (CAS No. 2248353-79-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a thiazole ring, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties, including the tert-butyl group and acetate moiety, make it a versatile building block for drug discovery and material science applications.
The compound's CAS number 2248353-79-7 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Recent trends in AI-driven drug discovery and green chemistry have amplified interest in such intermediates, as they align with the demand for sustainable and efficient synthetic routes. Searches for "thiazole derivatives in medicine" or "tert-butyl acetate applications" often highlight its relevance in modern research.
From a structural perspective, the 4-methyl-1,3-thiazol-2-yl group contributes to the compound's potential bioactivity, as thiazoles are known for their antimicrobial and anti-inflammatory properties. This has led to its exploration in targeted therapy development, particularly in oncology and infectious diseases. The ester functionality further enhances its solubility, a sought-after trait in drug formulation optimization.
In the context of industrial applications, Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate is often discussed alongside catalytic synthesis methods, reflecting the growing emphasis on cost-effective production. Queries like "how to synthesize thiazole derivatives" or "tert-butyl protecting group advantages" frequently appear in academic and patent literature, underscoring its technical importance.
Quality control protocols for CAS No. 2248353-79-7 typically involve advanced analytical techniques such as HPLC and NMR spectroscopy, ensuring purity standards for research use. The compound's stability under various pH conditions makes it suitable for high-throughput screening platforms, a hotspot in precision medicine initiatives. Notably, its molecular weight and logP value are frequently analyzed parameters in ADMET studies.
Environmental considerations surrounding Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate production have also emerged as a discussion point, with researchers investigating biodegradable alternatives to traditional solvents in its synthesis. This aligns with global searches for "eco-friendly chemical synthesis" and "green pharmaceutical intermediates," demonstrating the compound's intersection with sustainability trends.
Patent analysis reveals increasing filings involving 2248353-79-7, particularly in combination therapies and drug delivery systems. The aminoacetate segment of the molecule allows for further functionalization, enabling the creation of prodrugs or bioconjugates – topics dominating biopharmaceutical innovation forums. Such versatility explains its prominence in medicinal chemistry publications.
Storage recommendations for this compound typically emphasize anhydrous conditions and low-temperature preservation to maintain stability. These handling protocols are frequently searched alongside "chemical storage best practices" by laboratory personnel. The compound's spectral data (IR, MS) are well-documented in scientific databases, facilitating its identification in quality assurance workflows.
Emerging applications of Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate in material science include its use as a precursor for functional polymers with potential in sensor technology. This expansion beyond traditional pharmaceutical uses reflects broader industry trends toward multifunctional chemicals, a concept gaining traction in cross-disciplinary research collaborations.
Analytical challenges associated with CAS No. 2248353-79-7, such as isomeric purity determination, have spurred method development in chromatographic separation techniques. These technical discussions frequently appear in analytical chemistry journals and conference proceedings, often linked to searches for "HPLC method development for heterocycles."
The global market for thiazole-containing compounds like 2248353-79-7 shows steady growth, driven by contract research organizations and generic drug manufacturers. Market analyses often highlight its role in value-added intermediates, with particular attention to Asia-Pacific production capabilities – a region dominating searches for "bulk pharmaceutical chemicals."
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